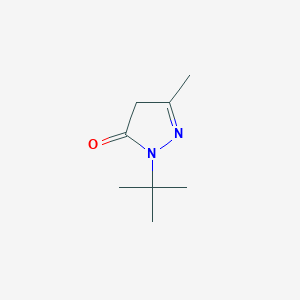

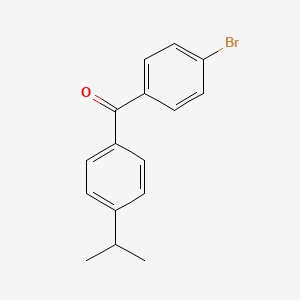

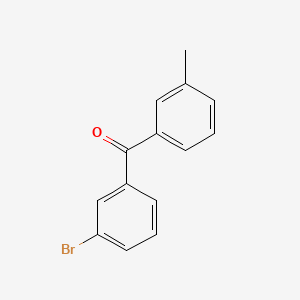

![molecular formula C11H8F3N3O2 B1273678 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 499771-21-0](/img/structure/B1273678.png)

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

The compound of interest, 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, is a derivative of the 1,2,3-triazole class. Triazoles are a group of heterocyclic compounds that have three nitrogen atoms in a five-membered ring, which makes them interesting for various chemical and pharmaceutical applications due to their unique structural properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azides and ynamides or alkynes in cycloaddition reactions. For instance, a ruthenium-catalyzed cycloaddition protocol has been developed to synthesize 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, which can be further modified to create various biologically active compounds . Another method for synthesizing triazole derivatives, such as 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, involves the reaction of phenyl acetylene with sodium azide and methyl iodide, followed by oxidation steps .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined experimentally using techniques like X-ray diffraction and can also be optimized using computational methods . The structure of these compounds is crucial as it influences their chemical reactivity and physical properties, such as optical susceptibilities and hyperpolarizability .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, nitration, and acetylation. For example, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid can be alkylated with methyl iodide or nitrated to form different derivatives . Acetylation reactions can lead to the formation of mono- or diacetylated products, depending on the reaction conditions . Additionally, triazoles can undergo the Dimroth rearrangement, which is a structural rearrangement that can be influenced by reaction conditions such as temperature and the presence of acetic anhydride .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the triazole ring can affect the compound's susceptibility to fragmentation under electron impact, as observed in mass spectral studies . The optical properties, such as birefringence and hyperpolarizability, are also dependent on the molecular structure and can be calculated using theoretical methods . The spectroscopic characteristics, including NMR and FTIR, provide insights into the structural and conformational features of these compounds .

Aplicaciones Científicas De Investigación

-

Antibacterial Agents

- Field: Medicinal Chemistry

- Application: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria .

- Method: The compounds were synthesized and their antimicrobial studies were conducted .

- Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

-

FDA-Approved Drugs

- Field: Pharmaceutical Chemistry

- Application: Review of trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years .

- Method: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

- Results: More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

-

Antiviral Agents

- Field: Medicinal Chemistry

- Application: Synthesis of new isatin derivatives as broad-spectrum antiviral agents .

- Method: The compounds were synthesized and their activities were assessed using in vitro and in silico approaches .

- Results: The study is still ongoing and the results are not yet published .

-

Agrochemicals and Pharmaceuticals

- Field: Organic Chemistry

- Application: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Method: The compounds were synthesized and their applications in the agrochemical and pharmaceutical industries were studied .

- Results: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

-

Cross-Coupling Reactions

- Field: Organic Chemistry

- Application: 4-(Trifluoromethyl)phenylboronic acid used in site-selective Suzuki-Miyaura cross-coupling reactions .

- Method: The compound was used as a reactant in palladium-catalyzed direct arylation reactions .

- Results: The study is still ongoing and the results are not yet published .

-

Migraine Treatment

- Field: Pharmaceutical Chemistry

- Application: Ubrogepant is a medicament used for acute migraine with or without visual disturbances .

- Method: The compound was synthesized and its efficacy in treating migraines was studied .

- Results: Ubrogepant has been granted market approval for the treatment of migraines .

-

Anti-Kinase Activity

- Field: Medicinal Chemistry

- Application: N1-(3-(Trifluoromethyl)Phenyl) Isophthalamide Derivatives as potential anti-kinase agents .

- Method: A library of novel chemical structures was generated by introducing different amines into the carbonyl groups of phthalic acids. Their potential anti-kinase activity was studied using molecular modeling and molecular docking .

- Results: The study is still ongoing and the results are not yet published .

-

Functionalized Pyrazole Derivatives

- Field: Organic Chemistry

- Application: Practical synthetic method for functionalized 1-Methyl-3/5-trifluoromethyl pyrazole derivatives .

- Method: The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge .

- Results: These motifs are prominent in both agrochemicals and pharmaceuticals .

Propiedades

IUPAC Name |

5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJLZHQBWAUKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384417 | |

| Record name | 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |

CAS RN |

499771-21-0 | |

| Record name | 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499771-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

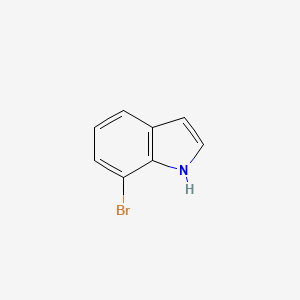

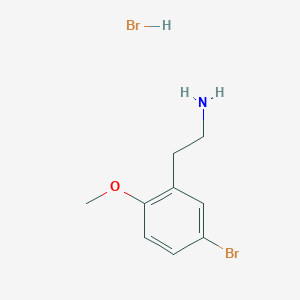

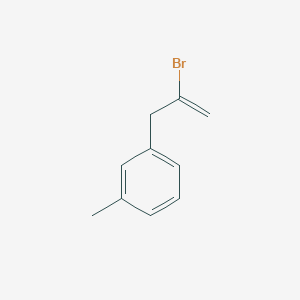

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)